2-Methyl-4-nitrohexan-3-one
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Overview
Description
2-Methyl-4-nitrohexan-3-one is an organic compound with the molecular formula C7H13NO3 It is a nitroketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrohexan-3-one can be achieved through several methods. One common approach involves the nitration of 2-methylhexan-3-one. This process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrohexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2-methyl-4-aminohexan-3-one.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines, specifically 2-methyl-4-aminohexan-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-nitrohexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrohexan-3-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitro-3-hexanol: Similar structure but with an alcohol group instead of a ketone group.
2-Methyl-4-nitro-3-hexanone: Another nitroketone with a slightly different structure.
2-Methyl-4-nitro-3-hexanoic acid: Contains a carboxylic acid group instead of a ketone group
Properties
CAS No. |
85814-65-9 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methyl-4-nitrohexan-3-one |
InChI |
InChI=1S/C7H13NO3/c1-4-6(8(10)11)7(9)5(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
QQXMZSZHNYADNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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